molecular formula C20H20BrN3O3S B2387273 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189443-43-3

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2387273
CAS No.: 1189443-43-3
M. Wt: 462.36
InChI Key: ZAEBJYXSRVFAMM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a high-purity chemical compound offered for research applications. It belongs to the 1,4,8-triazaspiro[4.5]decane class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry. Derivatives of this spirocyclic framework have been investigated as novel mitochondrial permeability transition pore (mPTP) inhibitors, which represent a promising therapeutic strategy for mitigating ischemia/reperfusion injury in organs such as the heart . Furthermore, structurally related 1,3,8-triazaspiro[4.5]decan-4-one analogs have been studied as potential antipsychotic agents and as modulators for opioid receptors , highlighting the versatility of this core structure in probing various biological pathways. The presence of the bromophenyl substituent can serve as a key handle for further synthetic modifications via cross-coupling reactions, allowing researchers to explore structure-activity relationships. This product is intended for research and development purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBJYXSRVFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions that are efficient and yield high purity products. One common method is the Ugi reaction, which is a one-pot multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction is known for its versatility and ability to produce complex molecules in a single step.

Another approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method is particularly useful for synthesizing spiro compounds with nitrogen atoms in their structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell death.

Comparison with Similar Compounds

8-Benzoyl Derivative

  • Compound : 8-Benzoyl-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (ID: G651-0103)
  • Molecular Formula : C₂₀H₁₈BrN₃O₂
  • Molecular Weight : 412.28 g/mol
  • However, the benzoyl group may confer susceptibility to esterase-mediated hydrolysis compared to the more stable tosyl sulfonamide .

8-(4-Methylbenzyl) Derivative

  • Compound : 3-(4-Bromophenyl)-8-[(4-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189961-37-2)
  • This modification may improve blood-brain barrier penetration compared to the polar tosyl group .

8-Methyl Derivative (Simufilam)

  • Compound : 1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one (Simufilam, WHO INN)
  • Molecular Formula : C₁₅H₂₁N₃O
  • The absence of a bromophenyl group limits halogen bonding interactions .

Halogen Substituent Variations

4-Fluorophenyl Analog

  • Compound : 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Hydrochloride (CAS 1820741-03-4)

Core Structural Modifications

Oxa-Spiro Analogue

  • Compound : 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS 2097973-86-7)
  • Key Differences : Replacement of one nitrogen with oxygen alters electron distribution and hydrogen-bonding capacity. The chair conformation of the cyclohexane ring (dihedral angle: 69.89°) may influence protein binding compared to the all-nitrogen spiro core .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound ~500 (estimated) Tosyl, Bromophenyl Low aqueous solubility
8-Benzoyl Derivative 412.28 Benzoyl, Bromophenyl Moderate (ester polarity)
4-Fluorophenyl Analog ~350 (estimated) Fluorophenyl Higher (smaller halogen)

Biological Activity

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S, with a molecular weight of 397.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazaspirodecane family exhibit antimicrobial properties. For example, a related compound demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Research has highlighted the potential anticancer properties of this compound. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators. A notable study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This effect suggests a potential application in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Caspase Activation : Induces apoptosis via caspase pathways.
  • Cytokine Modulation : Reduces levels of inflammatory cytokines.
  • Membrane Disruption : Alters bacterial membrane integrity leading to cell death.

Case Study 1: Antibacterial Activity

A study conducted by evaluated the antibacterial efficacy of various derivatives of triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

Case Study 2: Anticancer Efficacy

In another study published in Organic & Biomolecular Chemistry, researchers reported that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment . The mechanism was linked to the activation of p53 signaling pathways.

Tables Summarizing Biological Activities

Biological Activity Effect Study Reference
AntibacterialSignificant inhibition against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Q & A

Q. Resolution Strategies :

  • Meta-Analysis : Cross-reference activity data with structural analogs (e.g., 3-(4-Bromophenyl)-8-methyl derivatives) to identify substituent-specific trends .
  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) approaches .

Advanced Question: What strategies optimize the compound's selectivity for specific enzyme isoforms?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Engineering : Replace the tosyl group with bulkier sulfonamides to exploit isoform-specific hydrophobic pockets.
    • Stereoelectronic Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the bromophenyl ring to modulate π-π stacking with catalytic lysines .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses against kinase isoforms (e.g., EGFR vs. HER2) .
  • In Vitro Profiling : Use isoform-specific inhibitors (e.g., gefitinib for EGFR) as positive controls in competitive assays .

Advanced Question: How do electronic effects of substituents influence the compound's reactivity and stability?

Methodological Answer:

  • Electronic Analysis :
    • Hammett Studies : Correlate substituent σ values (e.g., Br: σm_m = 0.39) with reaction rates in SNAr or oxidation reactions.
    • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Tosyl groups enhance stability in acidic conditions due to electron withdrawal .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for spirocyclic compounds) .

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